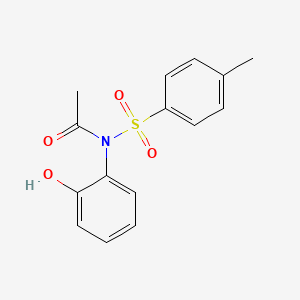

N-(2-Hydroxyphenyl)-N-((4-methylphenyl)sulphonyl)acetamide

Description

N-(2-Hydroxyphenyl)-N-((4-methylphenyl)sulphonyl)acetamide is a sulfonamide derivative synthesized from 4-methylbenzenesulfonyl chloride, featuring a hydroxyphenyl group linked to an acetamide moiety via a sulfonamide bridge . This compound combines structural elements of salicylic acid derivatives (noted for anti-inflammatory properties) and sulfonamides (known for antimicrobial activity). Its dual functionality allows interactions with biological targets such as bacterial dihydropteroate synthase (DHPS) and inflammatory mediators. Studies highlight its anti-inflammatory and antioxidant efficacy, particularly in attenuating kidney injury in murine models .

Properties

CAS No. |

71463-41-7 |

|---|---|

Molecular Formula |

C15H15NO4S |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(2-hydroxyphenyl)-N-(4-methylphenyl)sulfonylacetamide |

InChI |

InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16(12(2)17)14-5-3-4-6-15(14)18/h3-10,18H,1-2H3 |

InChI Key |

QQNITKANNJAGKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2O)C(=O)C |

Origin of Product |

United States |

Biological Activity

N-(2-Hydroxyphenyl)-N-((4-methylphenyl)sulphonyl)acetamide, also known as a sulfonamide derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features two significant functional groups: a hydroxyphenyl group and a sulfonamide moiety. These groups contribute to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition disrupts DNA and RNA production, leading to reduced cell growth and proliferation.

- Protein Interaction : The hydroxyphenyl group can modulate the activity of various proteins, affecting their function and interactions within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

- Minimum Inhibitory Concentration (MIC) values were reported between 0.22 to 0.25 μg/mL for active derivatives, showcasing potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- The compound also showed capability in inhibiting biofilm formation, which is crucial in preventing persistent infections .

Anticancer Potential

The compound has been explored for its anticancer properties:

- Studies indicated that derivatives of similar structures induced apoptosis in breast cancer cell lines (e.g., MDA-MB-231) with significant increases in annexin V-FITC-positive apoptotic cells .

- The ability to inhibit carbonic anhydrase IX (CA IX), a target in cancer therapy, was also noted, with IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity over other isoforms .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study evaluated the compound's antimicrobial efficacy through various assays, including time-kill assays and biofilm inhibition tests. Results showed significant bactericidal activity against multiple strains .

- Cancer Cell Studies : Research on the compound's effect on cancer cell lines revealed its potential as an anti-proliferative agent, with mechanisms involving apoptosis induction and enzyme inhibition contributing to its efficacy .

- Pharmacokinetics : Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for the compound, making it a candidate for further therapeutic development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Analgesic and antipyretic | Enzyme inhibition |

| N-(4-aminophenyl)sulfonamide | Antibacterial | DHFR inhibition |

| N-(4-methylphenyl)acetamide | Anti-inflammatory | Protein interaction |

The unique combination of the hydroxyphenyl and sulfonamide groups in this compound distinguishes it from similar compounds by providing a broader spectrum of biological activities.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

The compound belongs to a broader family of sulfonamide derivatives. Key analogues include:

Key Observations :

- The 2-hydroxyphenyl group in the target compound enhances antioxidant activity by scavenging free radicals, unlike 1A and 1C, which prioritize antimicrobial effects .

- Electron-withdrawing groups (e.g., nitro in 1C) improve DHPS binding affinity, while bulky substituents (e.g., propyl in 1A) may hinder target access .

Anti-inflammatory Analogues

- N-(2-Hydroxyphenyl)acetamide (NA-2): The parent compound lacks the sulfonamide group but shows robust anti-inflammatory effects in arthritis and kidney injury models. Conjugation with gold nanoparticles (NA-2-AuNPs) further enhances bioavailability and efficacy .

- N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide: Incorporates a naphthalene ring, increasing hydrophobicity and altering dihedral angles (82.50° vs.

Physicochemical and Conformational Differences

- Hydrogen Bonding : The target compound forms intramolecular N–H⋯O and O–H⋯O bonds, stabilizing its conformation. In contrast, nitro-substituted analogues (e.g., 1C) exhibit twisted nitro groups, altering electronic distribution .

- Dihedral Angles : Compared to naphthalene-containing analogues (e.g., 81.9° in Nizam Mohideen et al.’s compound), the target compound’s planar benzene rings facilitate tighter protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.